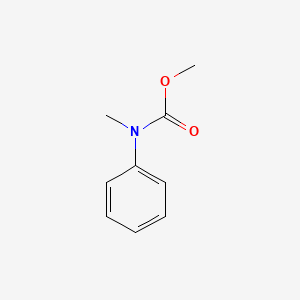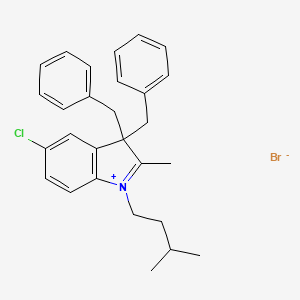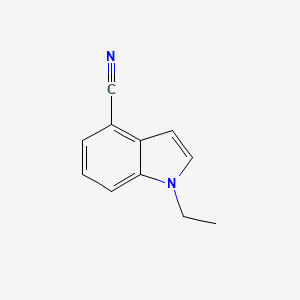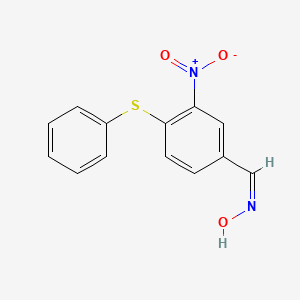
Methylphenylamine, N-methoxycarbonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (N-methyl)phenylcarbamate, also known as methyl phenylcarbamate, is an organic compound with the molecular formula C8H9NO2. It is a carbamate ester derived from carbamic acid and phenol. This compound is significant in various industrial and scientific applications, particularly in the synthesis of other chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl (N-methyl)phenylcarbamate can be synthesized through several methods. One common approach involves the reaction of phenylurea with dimethyl carbonate (DMC) or methanol. Another method includes the reaction of aniline with DMC, which is catalyzed by metal salts such as zinc, lead, or tin . The reaction conditions typically involve moderate temperatures and the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods: In industrial settings, methyl (N-methyl)phenylcarbamate is often produced using heterogeneous catalysts derived from mixed oxides, such as Zn/Al/Ce mixed oxides. These catalysts are prepared via coprecipitation methods and are characterized by techniques like XRD, BET, SEM, and XPS . The use of these catalysts allows for efficient and recyclable production processes, making the synthesis more environmentally friendly and economically viable .
Análisis De Reacciones Químicas
Types of Reactions: Methyl (N-methyl)phenylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the presence of catalysts .
Major Products Formed: The major products formed from these reactions include various substituted carbamates, phenyl derivatives, and other organic compounds .
Aplicaciones Científicas De Investigación
Methyl (N-methyl)phenylcarbamate has numerous applications in scientific research, including:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: It is used in the production of pesticides, pharmaceuticals, and dyestuffs.
Mecanismo De Acción
The mechanism of action of methyl (N-methyl)phenylcarbamate involves its interaction with specific molecular targets and pathways. As a carbamate ester, it can inhibit certain enzymes by carbamoylation, leading to the formation of stable enzyme-inhibitor complexes. This inhibition can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Methyl carbamate: Another carbamate ester with similar chemical properties but different applications.
Ethyl N-methylcarbamate: A related compound with distinct uses and mechanisms of action.
Phenyl carbamate: Shares structural similarities but differs in its reactivity and applications.
Uniqueness: Methyl (N-methyl)phenylcarbamate is unique due to its specific chemical structure, which imparts distinct reactivity and selectivity in various chemical reactions. Its ability to act as an intermediate in the synthesis of important industrial chemicals, such as MDI, highlights its significance in both research and industrial applications .
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
methyl N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C9H11NO2/c1-10(9(11)12-2)8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clave InChI |
YFZJZJIUKMANKN-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B14111378.png)

![(1R,2S,4R,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol](/img/structure/B14111383.png)
![16-Dioxooxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2](/img/structure/B14111394.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B14111407.png)


![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14111425.png)
![1-benzyl-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14111426.png)
![1-(3-Bromophenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111432.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B14111445.png)

